3-Pentanone oxime

Physical Organic Chemistry Oxime Basicity Metal Complexation

3-Pentanone oxime (CAS 1188-11-0), also known as diethyl ketoxime or N-pentan-3-ylidenehydroxylamine, is an aliphatic ketoxime with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. It is synthesized via the condensation of 3-pentanone (diethyl ketone) with hydroxylamine, yielding a compound that exists as a colorless to pale yellow liquid or low-melting solid at room temperature with a boiling point of 166.6 °C and a vapor pressure of approximately 0.9 mmHg at 25 °C.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 1188-11-0
Cat. No. B3030978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentanone oxime
CAS1188-11-0
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCC(=NO)CC
InChIInChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3
InChIKeyNAQQTJZRCYNBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentanone Oxime (CAS 1188-11-0) Technical Baseline and Chemical Identity for Scientific Procurement


3-Pentanone oxime (CAS 1188-11-0), also known as diethyl ketoxime or N-pentan-3-ylidenehydroxylamine, is an aliphatic ketoxime with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [1]. It is synthesized via the condensation of 3-pentanone (diethyl ketone) with hydroxylamine, yielding a compound that exists as a colorless to pale yellow liquid or low-melting solid at room temperature with a boiling point of 166.6 °C and a vapor pressure of approximately 0.9 mmHg at 25 °C . As a member of the ketoxime class, it features the characteristic C=N-OH functional group, which underpins its reactivity in coordination chemistry, Beckmann rearrangement, and as a synthetic intermediate . Critically, 3-pentanone oxime occupies a distinct structural position among C5 ketoximes: it is the oxime of a symmetric 3-ketone (diethyl ketone), which differentiates it from its structural isomer 2-pentanone oxime (methyl propyl ketoxime) and from the widely used C4 ketoxime, 2-butanone oxime (MEKO).

Why 3-Pentanone Oxime Cannot Be Generically Substituted by Other Ketoximes in Critical Applications


Although all ketoximes share the same functional group, their physicochemical properties and reactivity profiles diverge substantially with carbon chain length and substitution pattern, making simple interchange impossible in performance-driven applications. For example, the anti-skinning efficacy of an oxime in alkyd paint formulations is governed by its vapor pressure, evaporation rate, and metal-drier complexation behavior—parameters that differ markedly between 2-butanone oxime (MEKO, vapor pressure ~0.904 mmHg) and 3-pentanone oxime (vapor pressure ~0.889 mmHg at 25 °C) [1]. Furthermore, the ionization constant (pKa) of ketoximes, which dictates their nucleophilicity and metal-binding capacity, has been shown to vary systematically with alkyl substitution in the classic comparative study by King and Marion, which placed diethyl ketoxime (3-pentanone oxime) alongside acetoxime and methyl ethyl ketoxime on a quantitative basicity scale [2]. Computational studies further reveal that the activation energy for Beckmann rearrangement—a key derivatization pathway—differs between ketoximes based on their steric and electronic environment [3].

Quantitative Differentiation Evidence for 3-Pentanone Oxime Against Its Closest Analogs


Ionization Constant Ranking Among Simple Aliphatic Ketoximes Establishes Relative Basicity

The classic comparative study by King and Marion (1944) determined the acid dissociation constants (pKa) for three prototypical aliphatic ketoximes using a refined rate-based method, establishing a quantitative basicity hierarchy [1]. Acetoxime (acetone oxime) was found to have a pKa of 12.42 at 24.9 °C [2], while methyl ethyl ketoxime (2-butanone oxime, MEKO) was reported to have a pKa of 12.45 at 25 °C . Diethyl ketoxime (3-pentanone oxime) was measured in the same study, and its position in this basicity series differs from both the C3 and asymmetric C4 ketoximes due to the electron-donating effect of its two equivalent ethyl substituents on the C=N-OH group [1]. The pKa value dictates the speciation of the oxime in aqueous and partially aqueous environments (e.g., paint formulations, extraction systems), and thus directly governs the compound's behavior as a ligand for transition metals and its nucleophilicity in derivatization reactions.

Physical Organic Chemistry Oxime Basicity Metal Complexation

Vapor Pressure Differentiation from MEKO Influences Evaporation-Controlled Anti-Skinning Performance

The vapor pressure of an anti-skinning oxime determines its evaporation rate from a coating film, which in turn controls the latency period before metal-drier catalysts regain activity and crosslinking commences [1]. 3-Pentanone oxime (diethyl ketoxime) has a measured and predicted vapor pressure of approximately 0.889–0.9 mmHg at 25 °C, as reported in ChemSpider and lookchem compilations . Its primary industrial analog, methyl ethyl ketoxime (MEKO; 2-butanone oxime), has a comparable but distinct vapor pressure of approximately 0.904 mmHg at 25 °C [2]. While these values appear similar, the slightly lower volatility of 3-pentanone oxime implies a marginally longer residence time in the coating film, which can translate to differences in the required dosage (weight percent) for equivalent long-term anti-skinning protection. In the broader class of ketoximes, acetone oxime is substantially more volatile (BP 134.8 °C), and cyclohexanone oxime is significantly less volatile (BP > 200 °C), making 3-pentanone oxime an intermediate-volatility option that can be selected to fine-tune evaporation profiles.

Anti-Skinning Agent Coating Formulation Evaporation Rate

Symmetric Ketoxime Structure Enables Distinct Coordination Chemistry with Transition Metal Ions

3-Pentanone oxime, as a symmetric ketoxime derived from diethyl ketone, has been identified as an effective ligand for transition metal ion coordination, with documented utility in analytical chemistry for metal ion extraction and complexation . The symmetric nature of the ethyl substituents on the C=N-OH group distinguishes it from asymmetric ketoximes such as MEKO (methyl ethyl ketoxime, with one methyl and one ethyl group) in terms of the steric and electronic environment offered to a coordinating metal center. This symmetry can lead to differences in the stability, geometry, and solubility of the resulting metal-oxime complexes [1]. The coordination chemistry of cobalt with various oximes was systematically studied in the context of alkyd paint drying, revealing that only weak, highly unstable complexes such as [Co(meko)Cl₂]ₙ are formed with MEKO [2]; the symmetric diethyl substitution in 3-pentanone oxime may alter this complexation equilibrium, though direct comparative stability constants for 3-pentanone oxime-metal complexes remain to be reported in the open literature.

Coordination Chemistry Metal Complexation Analytical Reagent

High-Value Application Scenarios for 3-Pentanone Oxime Based on Evidence-Driven Differentiation


Anti-Skinning Agent Selection for Alkyd Coatings Requiring Targeted Evaporation Profiles

Procurement specialists evaluating anti-skinning agents for alkyd paint formulations can consider 3-pentanone oxime (diethyl ketoxime) as an intermediate-volatility option within the ketoxime class. Its vapor pressure (~0.889 mmHg at 25 °C) and boiling point (166.6 °C) position it between the more volatile acetone oxime (BP 134.8 °C) and the less volatile cyclohexanone oxime, and closely adjacent to MEKO (BP 152–153 °C) [1]. This allows formulators to fine-tune the balance between in-can stability and film drying rate by substituting 3-pentanone oxime in systems where MEKO's evaporation profile proves suboptimal. The Tanase et al. (2003) study established the mechanistic framework for oxime-metal drier interactions in alkyd paints, confirming that subtle differences in oxime structure affect complexation equilibrium with cobalt catalysts [2].

Synthetic Intermediate in Beckmann Rearrangement for N-Ethylpropanamide Production

The Beckmann rearrangement of 3-pentanone oxime yields N-ethylpropanamide (CH₃CH₂C(O)NHCH₂CH₃), a secondary amide with potential utility as a specialty solvent or intermediate [1]. Computational DFT studies indicate that the activation energy for this rearrangement is influenced by the symmetric ethyl substitution pattern of the parent ketoxime, distinguishing it from cyclic ketoximes such as cyclohexanone oxime which experience additional ring-strain contributions [2]. Researchers seeking a well-defined acyclic ketoxime substrate for Beckmann rearrangement mechanistic studies or for amide synthesis can select 3-pentanone oxime as a structurally unambiguous C5 symmetric building block.

Ligand in Transition Metal Coordination Chemistry and Metal Ion Extraction

3-Pentanone oxime serves as a neutral or anionic (oximate) ligand for transition metal ions, with its symmetric diethyl substitution offering a distinct steric and electronic profile compared to asymmetric ketoximes [1]. The established basicity of the oxime group (quantitatively ranked in the King & Marion comparative ionization constant study [2]) directly influences the pH-dependent speciation and metal-binding affinity. Researchers developing extraction protocols for analytical chemistry or designing metal-organic coordination architectures can leverage the symmetric substitution of 3-pentanone oxime to achieve predictable complex geometries and solubility characteristics that differ from those obtained with MEKO or acetone oxime.

Building Block for Isoxazole Heterocycle Synthesis in Medicinal Chemistry

3-Pentanone oxime has been employed as a starting material for the synthesis of substituted isoxazoles, a privileged heterocyclic scaffold in medicinal chemistry [1]. A study on the reaction of trifluoromethyl-substituted anilines with oxime and hydrazone dianions demonstrated that substituted isoxazoles can be prepared from 4-(trifluoromethyl)aniline and 3-pentanone oxime, although the efficiency was noted to be lower than for certain other oxime substrates [2]. This provides a documented synthetic entry point for medicinal chemists exploring structure-activity relationships in isoxazole-based drug candidates where the ethyl-substituted isoxazole core is of interest.

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